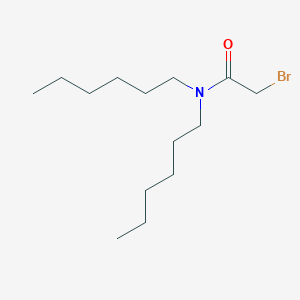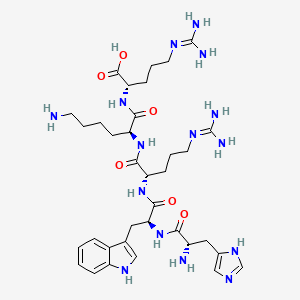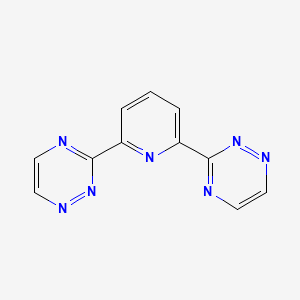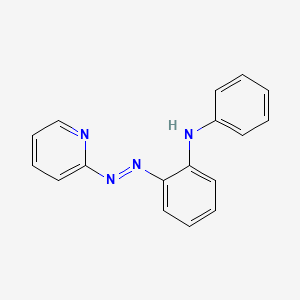![molecular formula C21H30N4O8S B14257597 Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester (9CI)](/img/structure/B14257597.png)
Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester (9CI) is a complex organic compound that belongs to the family of gamma-glutamyl peptides. These compounds are known for their significant roles in various biological processes, including antioxidant defense, detoxification, and cellular signaling .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester (9CI) typically involves the following steps:
Formation of gamma-glutamyl peptide: This step involves the enzymatic or chemical conjugation of gamma-glutamyl groups to amino acids or peptides.
Coupling with hydroxyphenylamino carbonyl group: This step requires the use of specific coupling reagents and conditions to attach the hydroxyphenylamino carbonyl group to the gamma-glutamyl peptide.
Esterification: The final step involves the esterification of the compound to form the diethyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic synthesis using gamma-glutamyltransferase enzymes, which facilitate the transfer of gamma-glutamyl groups to target peptides. This method is preferred due to its specificity and efficiency .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenylamino group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted gamma-glutamyl peptides.
科学的研究の応用
Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester (9CI) has numerous applications in scientific research:
Chemistry: Used as a model compound to study gamma-glutamyl peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and antioxidant defense mechanisms.
Medicine: Explored for potential therapeutic applications in diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of novel antioxidants and detoxifying agents
作用機序
The compound exerts its effects primarily through its gamma-glutamyl peptide structure, which allows it to participate in various biochemical pathways:
Antioxidant Defense: Acts as a substrate for gamma-glutamyltransferase, facilitating the synthesis of glutathione, a major cellular antioxidant.
Detoxification: Involved in the conjugation and removal of toxic substances from cells.
Cellular Signaling: Modulates signaling pathways by interacting with specific receptors and enzymes
類似化合物との比較
Similar Compounds
Glutathione (GSH): A well-known gamma-glutamyl peptide with similar antioxidant and detoxifying properties.
Gamma-glutamylcysteine: Another gamma-glutamyl peptide involved in glutathione synthesis
Uniqueness
Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester (9CI) is unique due to its specific hydroxyphenylamino carbonyl group, which imparts distinct chemical reactivity and biological activity compared to other gamma-glutamyl peptides .
特性
分子式 |
C21H30N4O8S |
|---|---|
分子量 |
498.6 g/mol |
IUPAC名 |
ethyl 4-amino-5-[[1-[(2-ethoxy-2-oxoethyl)amino]-3-[hydroxy(phenyl)carbamoyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C21H30N4O8S/c1-3-32-17(26)11-10-15(22)19(28)24-16(20(29)23-12-18(27)33-4-2)13-34-21(30)25(31)14-8-6-5-7-9-14/h5-9,15-16,31H,3-4,10-13,22H2,1-2H3,(H,23,29)(H,24,28) |
InChIキー |
RXBOOXFPXQZXSZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCC(C(=O)NC(CSC(=O)N(C1=CC=CC=C1)O)C(=O)NCC(=O)OCC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![O-[2,5-Diiodo-4-(sulfooxy)phenyl]-3-iodo-L-tyrosine](/img/structure/B14257515.png)




![Fluoro[(naphthalen-2-yl)oxy]propanedioic acid](/img/structure/B14257548.png)

![1,1,4,4-Tetrakis(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-triene](/img/structure/B14257560.png)



![Benzenethiol, 2-[(1R)-1-(dimethylamino)propyl]-](/img/structure/B14257582.png)
![4-[Phenyl(2,4,6-trimethylphenyl)amino]benzaldehyde](/img/structure/B14257585.png)
![2-Methyl-2-(prop-1-en-2-yl)-1,2-dihydronaphtho[2,1-b]furan](/img/structure/B14257586.png)
